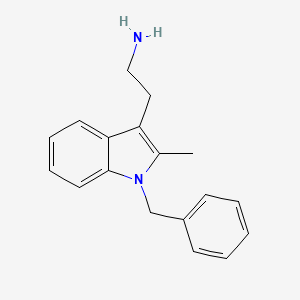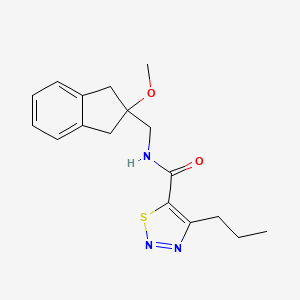![molecular formula C22H19BrN4O3 B2796630 N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-43-8](/img/no-structure.png)
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19BrN4O3 and its molecular weight is 467.323. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
- The pyrazole-acetamide derivatives, related to the chemical of interest, have been utilized in synthesizing Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting their potential in biomedical applications, particularly in managing oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Activities
- Novel thiazole derivatives incorporating pyrazole moiety, structurally related to the compound , exhibited significant antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Biomedical Applications and Inflammatory Disease Regulation
- A compound structurally similar to the specified chemical showed promise for various biomedical applications, including the regulation of inflammatory diseases. This was determined through docking studies, suggesting its potential in drug development for inflammatory conditions (Ryzhkova et al., 2020).
Anticancer and Antiviral Properties
- Pyrazoline-substituted 4-thiazolidinones, related to the target compound, demonstrated selective inhibition of leukemia cell lines and high activity against certain virus strains, indicating their potential in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Anti-inflammatory Activity
- Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, which is relevant to the chemical in focus, indicating potential use in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Computational and Pharmacological Evaluation
- 1,3,4-oxadiazole and pyrazole novel derivatives, including the target compound, were computationally and pharmacologically evaluated for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This points to their diverse therapeutic applications (Faheem, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-bromobenzoyl chloride with 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine in the presence of a base to form the intermediate N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. The intermediate is then reacted with acetic anhydride and a base to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added to a solution of 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 2: Acetic anhydride and a base such as triethylamine or pyridine are added to the reaction mixture from step 1. The reaction mixture is stirred at room temperature for several hours to form the final product N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 3: The final product is isolated by filtration, washed with a suitable solvent such as diethyl ether, and dried under vacuum." ] } | |
Numéro CAS |
941938-43-8 |
Nom du produit |
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Formule moléculaire |
C22H19BrN4O3 |
Poids moléculaire |
467.323 |
Nom IUPAC |
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28) |
Clé InChI |
UVBLUWBECNOESS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




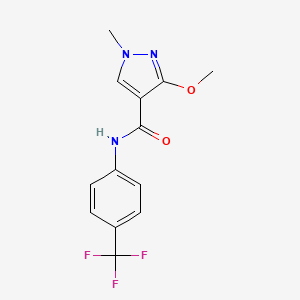
![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2796551.png)
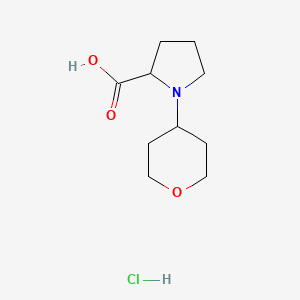
![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2796557.png)
![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
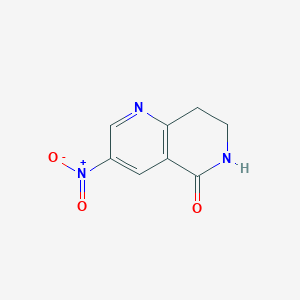
![2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2796562.png)
